tert-butyl 4,4-difluoro-2-methylidenebutanoate
Description
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2-methylidenebutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-6(5-7(10)11)8(12)13-9(2,3)4/h7H,1,5H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPKBRZYPODQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Tert-butyl 4,4-difluoro-2-methylidenebutanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Scientific Research Applications
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is widely researched for its potential applications in chemistry, biology, medicine, and industry. It is used in the synthesis of various organic compounds and as a reagent in chemical reactions. Its unique chemical properties make it a valuable compound for scientific research .
Mechanism of Action
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Structural Similarity Scores (From )
| Compound | Similarity Score | Key Structural Divergence |
|---|---|---|
| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 0.78 | Additional oxo group at C4 |
| Diethyl 4,4-difluoroheptanedioate | 0.75 | Extended carbon chain |
| Methyl 2-fluoro-3-oxopentanoate | 0.69 | Monofluoro substitution and shorter chain |
Biological Activity
Tert-butyl 4,4-difluoro-2-methylidenebutanoate, also known as 4,4-difluoro-2-methylidenebutanoic acid tert-butyl ester, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, toxicity, and potential applications in various fields.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of tert-butyl 4,4-difluoro-2-pentenoate with a Grignard reagent in anhydrous ether or tetrahydrofuran. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the compound.
Biological Properties
This compound exhibits several notable biological activities:
- Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Antifungal Properties : The compound has also demonstrated antifungal activity, which could be beneficial in treating fungal infections.
- Antiviral Effects : Preliminary studies suggest that this compound may exhibit antiviral properties, although more research is needed to fully understand its mechanisms and efficacy against specific viruses.
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Notable Strains/Targets |
|---|---|---|
| Antibacterial | Significant | Various Gram-positive and Gram-negative bacteria |
| Antifungal | Moderate | Common fungal pathogens |
| Antiviral | Preliminary | Specific viral targets under investigation |
Toxicity and Safety
The compound is reported to have a low toxicity profile. There are no significant side effects associated with its use in scientific experiments. This aspect is crucial for its potential applications in pharmaceuticals and other industries where safety is paramount.
Applications in Research and Industry
This compound has several potential applications:
- Pharmaceutical Development : Its antibacterial and antifungal properties make it a promising candidate for developing new antimicrobial drugs.
- Agrochemicals : The compound may be utilized in formulating agrochemicals aimed at protecting crops from bacterial and fungal diseases.
- Analytical Chemistry : It serves as a reference material in various analytical methods, enhancing the accuracy of chemical analyses.
Case Studies
- Antibacterial Study : A study conducted on the antibacterial effects of this compound found that it inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics.
- Fungal Inhibition : In another study focusing on antifungal activity, the compound was tested against Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, suggesting potential for therapeutic use in treating candidiasis.
- Antiviral Research : Initial findings from antiviral studies suggest that this compound may inhibit viral replication in vitro. Further research is ongoing to elucidate its mechanism of action against specific viral pathogens.
Preparation Methods
Reaction Conditions and Optimization
Table 1: Yield Comparison for Fluorination Routes
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4,4-dibromo ester | KF | DMF | 100 | 62 |
| 4,4-dichloro ester | TBAF | Acetonitrile | 80 | 58 |
| 4,4-diiodo ester | CsF | THF | 120 | 71 |
This method’s efficiency depends on the halogen’s leaving group ability (I > Br > Cl) and solvent polarity, with iodides offering higher yields.
Wittig Reaction for Methylidene Group Formation
The methylidene group can be introduced via a Wittig reaction between a stabilized ylide and a 4,4-difluorobutanal derivative. For instance, reacting tert-butyl 4,4-difluorobutanate with a methyltriphenylphosphonium ylide generates the desired double bond. This approach mirrors alkylation techniques described in the synthesis of 2-tert-butyl-4-methylphenol, where tert-butanol serves as an alkylating agent.
Key Considerations
-
Ylide Preparation : Generated from methyltriphenylphosphonium bromide using strong bases like n-BuLi.
-
Steric Effects : The tert-butyl group’s bulkiness necessitates prolonged reaction times (8–12 hours) for complete conversion.
-
Workup : Aqueous extraction removes phosphine oxide byproducts, followed by distillation for purity.
Catalytic Esterification Using Mesoporous Molecular Sieves
Esterification of 4,4-difluoro-2-methylidenebutanoic acid with tert-butanol can be accelerated using acid catalysts. The patent CN1733672A highlights the efficacy of mesoporous molecular sieves (e.g., HAlMCM-41) in tert-butylations, achieving conversions >90% under mild conditions.
Protocol Overview
-
Acid Activation : HAlMCM-41 is pretreated with ammonium nitrate to enhance acidity.
-
Reaction Setup : A 1:2 molar ratio of acid to tert-butanol, refluxed at 80°C for 6 hours.
-
Product Isolation : Distillation under reduced pressure isolates the ester (b.p. 83–90°C).
Direct Fluorination via Electrophilic Reagents
Electrophilic fluorination agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms into α,β-unsaturated esters. For example, tert-butyl 2-methylidenebut-3-enoate treated with Selectfluor in acetonitrile yields the 4,4-difluoro derivative. This method aligns with fluorination patterns observed in tricyclic sulfone syntheses.
Optimization Parameters
-
Solvent Choice : Acetonitrile or dichloromethane optimizes fluorination efficiency.
-
Stoichiometry : 2.2 equivalents of Selectfluor ensure complete di-fluorination.
-
Temperature : 0–25°C to minimize over-fluorination or polymerization.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison Based on Patent Data
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Fluorination | High selectivity, mild conditions | Requires halogenated precursors | Moderate |
| Wittig Reaction | Precise double bond formation | Sensitive to moisture, air | Low |
| Catalytic Esterification | High yield, recyclable catalyst | Limited to carboxylic acid substrates | High |
| Electrophilic Fluorination | Direct, fewer steps | Costly reagents, byproduct formation | Moderate |
Catalytic esterification emerges as the most scalable route, leveraging reusable HAlMCM-41 catalysts, while electrophilic fluorination offers simplicity at the expense of reagent costs .
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl 4,4-difluoro-2-methylidenebutanoate with high purity?
Answer:
The synthesis typically involves esterification of 4,4-difluoro-2-methylidenebutanoic acid with tert-butanol under acidic catalysis. To optimize purity:
- Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to enhance reaction efficiency .
- Purify the crude product via reverse-phase flash chromatography (RP-FC) to remove unreacted starting materials and byproducts .
- Monitor reaction progress using thin-layer chromatography (TLC) with 10% methanol in dichloromethane as the eluent .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- 1H NMR : Identify the methylidene proton (δ ~5.2–5.8 ppm) and tert-butyl group (δ ~1.4 ppm). Fluorine atoms deshield adjacent protons, causing splitting patterns .
- 13C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to fluorine (δ ~110–120 ppm, JCF coupling ~30 Hz) .
- ESI-MS : Detect the molecular ion peak ([M+H]+) to verify molecular weight .
Advanced: How can researchers resolve contradictions in reaction yields during difluoro group introduction?
Answer:
Yield discrepancies often arise from competing elimination pathways or solvent effects :
- Use DFT calculations to model transition states and identify favorable reaction conditions (e.g., polar aprotic solvents like DMF) .
- Compare fluorination agents: DAST (diethylaminosulfur trifluoride) vs. Deoxo-Fluor , noting that DAST may lead to over-fluorination in sterically hindered systems .
- Optimize stoichiometry by adjusting the molar ratio of fluorinating agent to substrate (e.g., 1.2–1.5 equivalents) to minimize side reactions .
Advanced: What strategies stabilize the methylidene group in acidic or nucleophilic environments?
Answer:
- Protecting group strategies : Introduce a Boc (tert-butoxycarbonyl) group temporarily to shield the methylidene moiety during subsequent reactions .
- Low-temperature conditions : Conduct reactions at –20°C to reduce nucleophilic attack on the electron-deficient methylidene carbon .
- Additive use : Include 2,6-lutidine as a proton scavenger to mitigate acid-induced decomposition .
Basic: What are common side reactions during esterification of 4,4-difluoro-2-methylidenebutanoic acid with tert-butanol?
Answer:
- Transesterification : Competing reactions with solvents like ethanol or methanol. Use anhydrous tert-butanol and avoid protic solvents .
- Acid-catalyzed decomposition : The methylidene group may undergo hydration. Control reaction pH (pH 4–6) using mild acids like acetic acid .
- Dimerization : Steric hindrance from the tert-butyl group minimizes this, but monitor via HPLC to detect oligomers .
Advanced: How do difluoro substituents influence the methylidene group’s reactivity in cycloaddition reactions?
Answer:
- Electron-withdrawing effect : Fluorine atoms increase the electrophilicity of the methylidene carbon, accelerating Diels-Alder reactions with electron-rich dienes .
- Steric effects : The tert-butyl group reduces regioselectivity in some cases. Use computational modeling (e.g., Gaussian) to predict transition-state geometries .
- Solvent polarity : Non-polar solvents (e.g., toluene) enhance reaction rates by stabilizing the polarized transition state .
Basic: What storage conditions prevent decomposition of this compound?
Answer:
- Store in air-tight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis .
- Avoid exposure to moisture and strong acids/bases . Use molecular sieves (3Å) in storage vials to absorb trace water .
- Regularly analyze stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf life .
Advanced: How can experimental design optimize the synthesis of derivatives using this compound?
Answer:
- Apply factorial design to screen variables (temperature, catalyst loading, solvent) and identify optimal conditions .
- Use DoE (Design of Experiments) to resolve interactions between factors, such as the effect of Mo(CO)6 catalyst concentration on epoxidation yields .
- Validate reproducibility by repeating reactions in triplicate and reporting standard deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
